molecular formula C5H5N5O2 B1206093 8-氨基黄嘌呤 CAS No. 5461-03-0

8-氨基黄嘌呤

货号 B1206093
CAS 编号: 5461-03-0
分子量: 167.13 g/mol
InChI 键: MWAMGTOITZRWMI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 8-Aminoxanthine and its derivatives often involves catalytic reduction of 8-nitroxanthines or base-catalyzed cyclization of amino uracil derivatives. An improved multigram-scale synthesis for 8-styrylxanthine derivatives, which are crucial for the development of potential Parkinson's disease drugs, has been described, showcasing methods that optimize N-alkylation reactions and explore different xanthine formation strategies (Hockemeyer et al., 2004). Furthermore, Mosselhi and Pfleiderer (2010) detailed the synthesis and transformation of N-substituted 8-aminoxanthines from various precursors, highlighting the versatility of these methods in creating a wide range of xanthine derivatives (Mosselhi & Pfleiderer, 2010).

Molecular Structure Analysis

Xanthine derivatives, including 8-Aminoxanthine, often exhibit complex molecular interactions due to their ability to form hydrogen bonds and engage in π-π stacking interactions. The molecular structure of these compounds significantly influences their biological activity and receptor affinity. Detailed structural and conformational studies on carboxamides of diaminouracils, precursors to biologically active xanthine derivatives, have employed NMR spectroscopy, DFT calculations, and X-ray analysis to elucidate the properties of these drug intermediates (Marx et al., 2019).

Chemical Reactions and Properties

The reactivity of 8-Aminoxanthine derivatives under various conditions has been explored to understand their chemical behavior and potential as pharmacological agents. The photoreactions of 8-styrylxanthines, for instance, reveal a sensitivity to light, leading to isomerization and dimerization that can alter their adenosine receptor affinity (Hockemeyer et al., 2004). These findings are crucial for the pharmacological application of such compounds, as their stability under light exposure can significantly impact their efficacy and safety.

Physical Properties Analysis

The physical properties of 8-Aminoxanthine derivatives, such as solubility, melting point, and crystalline structure, are essential for their formulation and application in drug development. Studies have focused on optimizing the synthesis and purification processes to enhance these properties, facilitating the use of these compounds in various therapeutic contexts. For example, the development of methods for the synthesis of 8-amino-7-(2-hydroxy-2-phenylethyl)-3-methylxanthines has shed light on their physicochemical and biological properties, indicating their potential as antimicrobial and antiviral agents (Romanenko et al., 2016).

Chemical Properties Analysis

The chemical properties of 8-Aminoxanthine, including its reactivity, stability, and potential for modification, are fundamental to its role in the synthesis of pharmacologically active compounds. The exploration of various chemical reactions, such as acetylation, diazotization, and coupling, allows for the generation of a diverse array of xanthine derivatives with tailored properties for specific biological targets. The synthesis and characterization of these derivatives, including their pKa values, UV, and NMR spectra, provide a foundation for further exploration of their therapeutic potential (Mosselhi & Pfleiderer, 2010).

科学研究应用

1. 药物晶体的形态学研究

Coombes等人(2002年)的一项研究探讨了对1,3-二(环丙基甲基)-8-氨基黄嘌呤的三种多晶形态的形态学。该研究重点比较了实验形态与理论预测,并评估了这些多晶形态的稳定性(Coombes et al., 2002)

2. 8-氨基黄嘌呤衍生物的抗菌特性

Romanenko等人(2018年)对合成7-烷基-3-甲基黄嘌呤的8-氨基衍生物进行了研究,并调查了它们的物理、化学和抗菌特性。这项研究突出了在进一步研究后将8-氨基黄嘌呤用作抗葡萄球菌药物和抗真菌剂的潜在用途(Romanenko et al., 2018)

3. 8-氨基黄嘌呤衍生物的合成和性质

Romanenko等人(2020年)的另一项研究侧重于合成和物理化学性质的研究8-氨基-7-间溴苄基-3-甲基黄嘌呤。该研究旨在研究反应条件和这些衍生物的潜在用途,以进一步对黄嘌呤分子进行结构修饰(Romanenko等人,2020)

4. 在帕金森病中的应用

Hockemeyer等人(2004年)描述了8-苯乙烯基黄嘌呤A2A腺苷受体拮抗剂的多克拉量合成,这对于潜在的帕金森病治疗非常重要。该研究探讨了这些化合物的稳定性和光反应(Hockemeyer et al., 2004)

5. 8-氨基黄嘌呤的化学性质和反应

Mosselhi和Pfleiderer(2010年)进行了合成和表征一系列N-取代的8-氨基黄嘌呤的研究。该研究包括评估它们的化学性质,如pKa值,紫外和核磁共振光谱,以及这些黄嘌呤衍生物的反应(Mosselhi & Pfleiderer, 2010)

6. 用于帕金森病治疗的构象研究

Marx等人(2019年)分析了6-氨基-5-羧胺基尿嘧啶,这对于合成作为治疗帕金森病可能使用的腺苷A2A受体拮抗剂的黄嘌呤至关重要。该研究提供了这些尿嘧啶衍生物的详细分析研究(Marx et al., 2019)

7. 合成和抗菌特性

Romanenko等人(2016年)开发了合成8-氨基-7-(2-羟基-2苯乙基)-3-甲基黄嘌呤的方法,并研究了它们的物理化学和生物学特性。他们探讨了这些化合物的抗菌和抗真菌活性,突出了它们在医学应用中的潜在用途(Romanenko et al., 2016)

安全和危害

The safety data sheet for 8-Aminoxanthine suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately .

未来方向

Future studies could investigate whether 8-aminohypoxanthine is converted to 8-aminoxanthine in vivo, whether both compounds exist in vivo, and whether 8-aminoxanthine has pharmacological activity .

属性

IUPAC Name

8-amino-3,7-dihydropurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O2/c6-4-7-1-2(8-4)9-5(12)10-3(1)11/h(H5,6,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAMGTOITZRWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=O)NC1=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203040
Record name 8-Aminoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5461-03-0
Record name 5461-03-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23588
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Aminoxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Aminoxanthine
Reactant of Route 2
Reactant of Route 2
8-Aminoxanthine
Reactant of Route 3
Reactant of Route 3
8-Aminoxanthine
Reactant of Route 4
8-Aminoxanthine
Reactant of Route 5
8-Aminoxanthine
Reactant of Route 6
Reactant of Route 6
8-Aminoxanthine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。